molecular formula C20H16Cl2N4O2 B10978894 1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

Cat. No.: B10978894
M. Wt: 415.3 g/mol
InChI Key: OKHFNYRQLDAHPL-UHFFFAOYSA-N
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Description

N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA is a complex organic compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.27264 . This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted ureas, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA is unique due to its specific substitution pattern and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28)

InChI Key

OKHFNYRQLDAHPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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